1-Nitro-2-[4-(trifluoromethyl)phenoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-2-[4-(trifluoromethyl)phenoxy]benzene is an organic compound characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenoxybenzene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nitro-2-[4-(trifluoromethyl)phenoxy]benzene typically involves the nitration of 2-[4-(trifluoromethyl)phenoxy]benzene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, which offer better control over reaction conditions and improved safety compared to batch processes. Continuous flow nitration allows for precise control of temperature, reactant concentrations, and reaction time, leading to higher yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Nitro-2-[4-(trifluoromethyl)phenoxy]benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 1-Amino-2-[4-(trifluoromethyl)phenoxy]benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Nitro-2-[4-(trifluoromethyl)phenoxy]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Nitro-2-[4-(trifluoromethyl)phenoxy]benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s binding affinity to its target by increasing its lipophilicity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
1-Nitro-4-phenoxy-2-(trifluoromethyl)benzene: Similar structure but with different substitution pattern.
2-Nitro-4-(trifluoromethyl)phenol: Contains a hydroxyl group instead of a phenoxy group.
Uniqueness
1-Nitro-2-[4-(trifluoromethyl)phenoxy]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
917246-14-1 |
---|---|
Molecular Formula |
C13H8F3NO3 |
Molecular Weight |
283.20 g/mol |
IUPAC Name |
1-nitro-2-[4-(trifluoromethyl)phenoxy]benzene |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)9-5-7-10(8-6-9)20-12-4-2-1-3-11(12)17(18)19/h1-8H |
InChI Key |
WWOMISSDGZCZJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.